molecular formula C21H34N2O3 B14443963 Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester CAS No. 76629-85-1

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester

Cat. No.: B14443963
CAS No.: 76629-85-1
M. Wt: 362.5 g/mol
InChI Key: VQRKVYYIQBNKGQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-(heptyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester typically involves the reaction of 2-(heptyloxy)phenol with 2-(1-piperidinyl)ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This would likely involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of carbamic acid, (2-(heptyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester involves its interaction with lipid bilayers. It exerts a biphasic effect on the fluidity of phosphatidylcholine bilayers, initially increasing fluidity at lower concentrations and decreasing it at higher concentrations. This effect is likely due to the compound’s ability to intercalate into the lipid bilayer and alter its packing density .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester is unique due to its specific alkyl chain length, which influences its interaction with lipid bilayers and its biphasic effect on membrane fluidity. This makes it a valuable compound for studying the structure-activity relationships of local anesthetics .

Properties

CAS No.

76629-85-1

Molecular Formula

C21H34N2O3

Molecular Weight

362.5 g/mol

IUPAC Name

2-piperidin-1-ylethyl N-(2-heptoxyphenyl)carbamate

InChI

InChI=1S/C21H34N2O3/c1-2-3-4-5-11-17-25-20-13-8-7-12-19(20)22-21(24)26-18-16-23-14-9-6-10-15-23/h7-8,12-13H,2-6,9-11,14-18H2,1H3,(H,22,24)

InChI Key

VQRKVYYIQBNKGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=CC=C1NC(=O)OCCN2CCCCC2

Related CAS

55792-21-7 (Parent)

Origin of Product

United States

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